N-Methyl Topiramate-d3
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Overview
Description
N-Methyl Topiramate-d3 is a labeled analogue of N-Methyl Topiramate, which is an impurity of Topiramate. Topiramate is an anticonvulsant drug that has been approved by the FDA for the treatment of epilepsy and for weight loss. This compound is used primarily in research settings, particularly in the study of Topiramate’s pharmacokinetics and pharmacodynamics.
Preparation Methods
The synthesis of N-Methyl Topiramate-d3 involves the incorporation of deuterium atoms into the N-Methyl Topiramate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The exact synthetic route and reaction conditions can vary, but generally involve the use of deuterated reagents and solvents. Industrial production methods for this compound are similar to those used for other stable isotope-labeled compounds, involving rigorous quality control to ensure the purity and isotopic enrichment of the final product.
Chemical Reactions Analysis
N-Methyl Topiramate-d3, like its parent compound Topiramate, can undergo various chemical reactions. These include:
Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could yield a variety of oxygenated derivatives, while reduction could produce deuterated analogues with different degrees of hydrogenation .
Scientific Research Applications
N-Methyl Topiramate-d3 is used extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Topiramate in the body.
Pharmacodynamic Studies: Used to investigate the effects of Topiramate on various biological systems.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways of Topiramate and its derivatives.
Drug Interaction Studies: Used to study the interactions between Topiramate and other drugs
Mechanism of Action
The mechanism of action of N-Methyl Topiramate-d3 is similar to that of Topiramate. Topiramate works by blocking sodium and calcium voltage-gated channels, inhibiting glutamate receptors, enhancing gamma-aminobutyric acid (GABA) receptors, and inhibiting carbonic anhydrase . These actions help to stabilize neuronal membranes and prevent the excessive firing of neurons that can lead to seizures .
Comparison with Similar Compounds
N-Methyl Topiramate-d3 is unique in that it is a deuterated analogue of N-Methyl Topiramate. Similar compounds include:
Topiramate: The parent compound, used as an anticonvulsant and for weight loss.
N-Methyl Topiramate: An impurity of Topiramate, used in research settings.
Other Deuterated Analogues: Various other deuterated analogues of Topiramate and its derivatives, used in pharmacokinetic and pharmacodynamic studies
This compound is unique in its isotopic labeling, which allows for more precise studies of Topiramate’s pharmacokinetics and pharmacodynamics.
Properties
Molecular Formula |
C13H23NO8S |
---|---|
Molecular Weight |
356.41 g/mol |
IUPAC Name |
[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-(trideuteriomethyl)sulfamate |
InChI |
InChI=1S/C13H23NO8S/c1-11(2)19-8-6-17-13(7-18-23(15,16)14-5)10(9(8)20-11)21-12(3,4)22-13/h8-10,14H,6-7H2,1-5H3/t8-,9-,10+,13+/m1/s1/i5D3 |
InChI Key |
LDHJVCCWWXVXBN-FJSUCYRCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NS(=O)(=O)OC[C@]12[C@H]([C@H]3[C@@H](CO1)OC(O3)(C)C)OC(O2)(C)C |
Canonical SMILES |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)NC)C |
Origin of Product |
United States |
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